molecular formula C13H12BrN5S B7497102 3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

Cat. No.: B7497102
M. Wt: 350.24 g/mol
InChI Key: COLCOIHFMMFGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C13H12BrN5S and its molecular weight is 350.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine is a compound that has attracted significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12BrN5S
  • Molecular Weight : 350.24 g/mol
  • Melting Point : 200-202 °C
  • Solubility : Highly soluble in water and methanol

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with 4-bromo-benzaldehyde in the presence of potassium carbonate, followed by heating in acetic acid. Characterization methods include:

  • NMR Spectroscopy
  • IR Spectroscopy
  • Mass Spectrometry
  • X-ray Diffraction Analysis

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)10Induction of apoptosis
MCF-7 (Breast)15Cell cycle arrest at G0/G1 phase
A549 (Lung)12Inhibition of proliferation

The compound appears to induce apoptosis and halt cell cycle progression by modulating key signaling pathways involved in cancer cell survival.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against drug-resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits specific kinases involved in cell signaling pathways critical for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyrimidines. The findings indicated that modifications to the pyrimidine ring significantly enhanced anticancer activity while reducing toxicity to normal cells .

Another investigation focused on the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), revealing that this compound exhibited a potent effect comparable to standard antibiotics .

Future Directions

Research is ongoing to explore:

  • Analog Development : Creating derivatives with enhanced potency and selectivity.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutics or antibiotics.
  • Mechanistic Studies : Further elucidating its mechanisms at the molecular level to identify potential biomarkers for response.

Properties

IUPAC Name

3-bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5S/c1-8-6-9(2)17-13(16-8)20-7-10-11(14)19-5-3-4-15-12(19)18-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLCOIHFMMFGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N3C=CC=NC3=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.